2-(Hexyloxy)benzonitrile
Overview
Description
2-(Hexyloxy)benzonitrile is an organic compound with the molecular formula C13H17NO It is a derivative of benzonitrile, where a hexyloxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexyloxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
2-Hydroxybenzonitrile+Hexyl Bromide→this compound+KBr
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(Hexyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Hexyloxybenzoic acid.
Reduction: Hexyloxybenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Hexyloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Hexyloxy)benzonitrile depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. The hexyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the hexyloxy group.
2-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a hexyloxy group.
2-Ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a hexyloxy group.
Uniqueness: 2-(Hexyloxy)benzonitrile is unique due to the presence of the hexyloxy group, which imparts distinct physical and chemical properties. The longer alkyl chain increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
2-hexoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-7-10-15-13-9-6-5-8-12(13)11-14/h5-6,8-9H,2-4,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVVUUHIAJYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313116 | |
Record name | 2-(Hexyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-15-2 | |
Record name | 2-(Hexyloxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121554-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Hexyloxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501313116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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